5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Inflammation Immunology Nitric Oxide

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8) is a linear diarylheptanoid acetate belonging to the curcuminoid class. It is a natural product first isolated from the rhizomes of *Amomum muricarpum*.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
Cat. No. B15590269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3/t20-,21-/m1/s1
InChIKeyFMFLPOLVWWPIPP-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate – A Structurally Distinct Diarylheptanoid Acetate with a Quantifiable Anti-inflammatory and Physicochemical Profile


5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (CAS 1269839-24-8) is a linear diarylheptanoid acetate belonging to the curcuminoid class . It is a natural product first isolated from the rhizomes of *Amomum muricarpum* [1]. This compound is characterized by a saturated heptane chain linking two 4-hydroxyphenyl moieties, with a secondary hydroxyl group and an acetate ester at the 3-position. Its structural features provide a defined basis for comparing its activity and properties against structurally related compounds like curcumin.

Why 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Cannot Be Substituted with Generic Curcuminoids


Substituting this compound with a generic curcuminoid like curcumin is not scientifically justifiable due to key structural differences that drive divergent physicochemical and biological profiles. The presence of a saturated heptane chain and an acetate ester, in contrast to curcumin's conjugated heptadienedione system, eliminates the Michael acceptor moieties responsible for curcumin's promiscuous reactivity and chemical instability [1]. This structural divergence results in quantifiably different lipophilicity (LogP), polar surface area, and a distinct in vitro pharmacological fingerprint, as detailed in the following evidence.

Quantitative Evidence Guide: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Differentiation Data


Anti-inflammatory Potency: 5.3-fold Lower NO Inhibition IC50 than Curcumin in RAW264.7 Macrophages

The compound exhibits a significantly different anti-inflammatory potency profile compared to curcumin. In LPS-stimulated murine RAW264.7 macrophages, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate inhibits nitric oxide (NO) production with an IC50 of 32 μM [1]. Under analogous assay conditions, curcumin, a structurally related diarylheptanoid, demonstrates a 5.3-fold greater potency with a reported IC50 of 6 μM [2].

Inflammation Immunology Nitric Oxide

Physicochemical Profile: Elevated LogP (3.8) and Reduced TPSA (87.0 Ų) Predict Enhanced Membrane Permeability

The compound's predicted physicochemical properties indicate a more favorable profile for membrane permeation compared to curcumin. It has a calculated XLogP3 of 3.8 and a topological polar surface area (TPSA) of 87.0 Ų [1]. In comparison, curcumin is reported with a lower LogP of approximately 3.17 and a higher TPSA of 96.22 Ų [2].

Drug-likeness ADME Medicinal Chemistry

Class-Level Bioactivity Divergence: Diarylheptanoid Acetates Exhibit Improved Therapeutic Index in Antimicrobial and Cytotoxicity Assays

Evidence from a structurally analogous diarylheptanoid acetate, etlingerin (1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl acetate), demonstrates a divergent bioactivity profile from curcumin. In head-to-head assays, etlingerin exhibited a twofold lower minimum inhibitory concentration (MIC) against Gram-positive bacteria and a 5- to 12-fold higher cytotoxic IC50 in mammalian cell lines compared to curcumin [1]. This indicates a class-wide trend where the acetate ester and saturated heptane scaffold confer improved selectivity and a potentially wider therapeutic index.

Antimicrobial Cytotoxicity Structure-Activity Relationship

Prioritized Application Scenarios for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Based on Differential Evidence


Investigating Moderate Anti-inflammatory Mechanisms

This compound is ideally suited for studies exploring the consequences of partial or moderate inhibition of the LPS-induced NO pathway. Its 5.3-fold lower potency relative to curcumin (IC50 32 μM vs 6 μM) [1] provides a tool to dissect signaling events that may be masked by the potent, pleiotropic effects of curcumin, allowing for more nuanced modulation of macrophage activity.

Medicinal Chemistry for Improved ADME Properties

The compound's differentiated physicochemical profile—specifically its higher LogP (3.8) and lower TPSA (87.0 Ų) compared to curcumin—makes it a valuable scaffold for medicinal chemistry optimization [2]. It serves as a lead-like structure with a predicted improvement in membrane permeability, a common liability of curcuminoids, which can be used to design analogs with enhanced oral bioavailability or blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Studies on the Diarylheptanoid Scaffold

As a pure, structurally defined diarylheptanoid acetate, this compound is a critical reference standard for SAR studies. Its saturated heptane chain and C3-acetate group contrast sharply with curcumin's conjugated diketone system. This allows researchers to systematically evaluate how these specific modifications impact chemical stability, target engagement, and biological activity within the diarylheptanoid class [3].

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